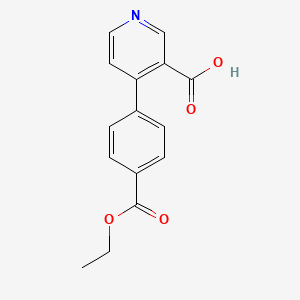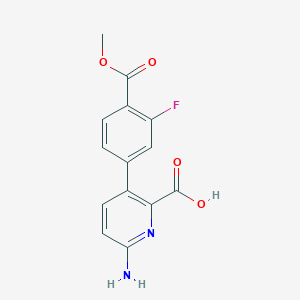
2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine (2-FMC-5-HP) is a novel compound that has been studied for its potential applications in the field of scientific research. This compound has a wide range of potential applications, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% is not fully understood. However, it has been suggested that 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% may act as an inhibitor of enzymes involved in the replication of DNA. In addition, it has been suggested that 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% may act as an inhibitor of enzymes involved in the synthesis of proteins, lipids, and carbohydrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% have not been extensively studied. However, it has been suggested that 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% may have anti-cancer, anti-inflammatory, and neuroprotective effects. In addition, 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% may have the potential to inhibit the replication of DNA and the synthesis of proteins, lipids, and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% in laboratory experiments include its high purity (95%) and its ability to be synthesized through a two-step reaction. The limitations of using 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% in laboratory experiments include its potential toxicity and the lack of extensive research regarding its biochemical and physiological effects.
Orientations Futures
The potential future directions for 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% include further research into its biochemical and physiological effects, its potential use as an anti-cancer agent, a neuroprotective agent, and an anti-inflammatory agent, and its potential use as a reagent in organic synthesis and as a ligand in coordination chemistry. In addition, further research into the mechanism of action of 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% is needed in order to fully understand its potential applications.
Méthodes De Synthèse
2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 2-fluoro-4-methoxycarbonylphenylhydrazine with 5-hydroxy-2-pyridylacetic acid in aqueous acetic acid. This reaction yields 2-(2-fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine. The second step involves the reaction of 2-(2-fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine with p-toluenesulfonyl chloride in aqueous acetic acid. This reaction yields 2-(2-fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95%.
Applications De Recherche Scientifique
2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% has a wide range of potential applications in the field of scientific research. It has been studied for its potential use as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor of enzymes. In addition, 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% has been studied for its potential use as an anti-cancer agent, a neuroprotective agent, and an anti-inflammatory agent.
Propriétés
IUPAC Name |
methyl 3-fluoro-4-(5-hydroxypyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)8-2-4-10(11(14)6-8)12-5-3-9(16)7-15-12/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXYZVXQKWSFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=NC=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692710 |
Source


|
| Record name | Methyl 3-fluoro-4-(5-hydroxypyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-41-7 |
Source


|
| Record name | Methyl 3-fluoro-4-(5-hydroxypyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415291.png)
![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415304.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415310.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415331.png)




![6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415355.png)



